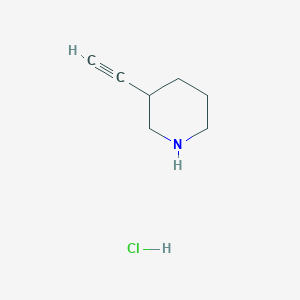

3-Ethynylpiperidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-ethynylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVRPBHQYGSJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694810 | |

| Record name | 3-Ethynylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959918-19-5 | |

| Record name | Piperidine, 3-ethynyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959918-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Ethynylpiperidine Hydrochloride

Advanced Synthetic Pathways for 3-Ethynylpiperidine (B1602888) Hydrochloride and its Analogues

The construction of the 3-ethynylpiperidine core can be approached through various synthetic strategies, including the modification of a pre-existing piperidine (B6355638) ring or the cyclization of acyclic precursors. researchgate.net A common and direct method involves the deprotection of an N-protected precursor, such as 1-Piperidinecarboxylic acid, 3-ethynyl-, 1,1-dimethylethyl ester (N-Boc-3-ethynylpiperidine). Treatment of this intermediate with hydrogen chloride in a solvent like 1,4-dioxane effectively removes the tert-butoxycarbonyl (Boc) protecting group, affording 3-Ethynylpiperidine hydrochloride in high yield. chemicalbook.com

Achieving stereoselectivity is crucial as the biological activity of piperidine-containing compounds is often dependent on their specific stereochemical configuration. google.com The synthesis of chiral this compound can be accomplished through several key strategies:

Asymmetric Hydrogenation: One of the most effective methods for synthesizing chiral N-heterocycles involves the asymmetric hydrogenation of prochiral precursors like pyridines or imines. mdpi.com Iridium-based catalysts, in particular, have shown excellent activity and enantioselectivity in the hydrogenation of cyclic imines. mdpi.com

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary attached to the piperidine precursor. For instance, N-glycosyl-pyridones can be used to direct the stereoselective introduction of substituents onto the piperidine ring. After the desired stereocenter is established, the auxiliary can be cleaved. researchgate.net

Resolution: Racemic mixtures of 3-ethynylpiperidine derivatives can be separated into their constituent enantiomers through resolution techniques, such as the formation of diastereomeric salts with a chiral acid. google.com

Starting from Chiral Precursors: An efficient method utilizes readily available chiral starting materials. For example, an asymmetric synthesis of substituted piperidines can be achieved through a nitroalkene/amine/enone (NAE) condensation reaction starting from chiral amines, which retains the chirality in the final product. rsc.org

A general pathway to a chiral 3-substituted piperidine involves the stereoselective reduction of a ketone precursor or the alkylation of an enolate derived from a piperidone bearing a chiral auxiliary. researchgate.netresearchgate.net Subsequent chemical modifications would then be required to introduce the ethynyl (B1212043) group.

The introduction of the reactive ethynyl group onto the piperidine ring is a key synthetic challenge that can be addressed at different stages of the synthesis.

Alkynylation of a Carbonyl Precursor: A common strategy involves the addition of an ethynyl nucleophile (e.g., ethynylmagnesium bromide or lithium trimethylsilylacetylide) to a 3-keto-piperidine derivative. The resulting tertiary alcohol can then be deoxygenated to yield the 3-ethynylpiperidine scaffold.

Elimination Reactions: A precursor bearing a suitable leaving group at the 3-position and an adjacent vinyl group can undergo an elimination reaction to form the alkyne.

From an Aldehyde (Corey-Fuchs Reaction): A 3-formylpiperidine derivative can be converted to a dibromo-olefin, which is then treated with a strong base (like n-butyllithium) to generate the terminal alkyne.

Palladium-Catalyzed Cross-Coupling: Sonogashira coupling of a 3-halopiperidine derivative with a terminal alkyne is a powerful method for directly installing the ethynyl group. This approach benefits from the mild reaction conditions and functional group tolerance characteristic of palladium-catalyzed reactions. epa.gov

The secondary amine of this compound is a versatile handle for further functionalization. The nitrogen can be readily derivatized to introduce a variety of substituents, which can modulate the compound's physicochemical properties. N-alkylation is a common transformation, often carried out after neutralizing the hydrochloride salt to the free base. For instance, N-alkoxyalkyl groups can be introduced by reacting the free piperidine with an appropriate alkoxyalkyl halide (e.g., 2-bromoethyl methyl ether) in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine. This type of derivatization is crucial in medicinal chemistry for optimizing properties such as solubility and metabolic stability.

Acylation of the piperidine nitrogen is a fundamental transformation used to synthesize amides, which are prevalent in pharmaceuticals. The reaction typically involves treating the free base of a 3-ethynylpiperidine derivative with an acylating agent such as an acid chloride or an acid anhydride. organic-chemistry.org Various catalysts can be employed to facilitate this reaction, especially for less reactive substrates. Catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) or scandium(III) triflate can promote acylation under mild conditions. frontiersin.org The choice of solvent and base is critical to ensure high yields and prevent side reactions involving the ethynyl group.

| Acylating Agent | Catalyst/Promoter | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Acetic Anhydride | 4-(N,N-Dimethylamino)pyridine (DMAP) | Solvent-free, Room Temperature | Efficient for alcohols and amines, catalyst can be recycled. | organic-chemistry.org |

| Acid Anhydrides | Phosphomolybdic acid (PMA) | Solvent-free, Room Temperature | Excellent yields, short reaction times. | organic-chemistry.org |

| Acetic Anhydride | Copper(II) tetrafluoroborate | Solvent-free, Room Temperature | Effective for acid-sensitive substrates. | organic-chemistry.org |

| Acid Anhydrides | Vanadyl triflate | Various Solvents | High chemoselectivity for alcohols, amines, and thiols. | organic-chemistry.org |

Catalytic Reactions in the Synthesis of this compound and Related Structures

Catalysis is indispensable in the modern synthesis of complex molecules like 3-ethynylpiperidine. Catalytic methods offer efficiency, selectivity, and sustainability compared to stoichiometric reactions.

Metal-Catalyzed Cyclization: Intramolecular cyclization reactions catalyzed by metals like gold(I) or nickel are used to construct the piperidine ring from acyclic 1,6-enynes or 1,7-ene-dienes. nih.gov

Hydrogenation Catalysts: As mentioned, rhodium and iridium catalysts are pivotal for the asymmetric hydrogenation of pyridine and imine precursors to form chiral piperidines. mdpi.commdpi.com

Palladium Catalysis: Palladium catalysts are widely used not only for introducing the ethynyl group via Sonogashira coupling but also for other C-C and C-N bond-forming reactions to build and functionalize the piperidine scaffold. epa.gov

Biocatalysis: Enzymes, such as transaminases, are increasingly used in pharmaceutical synthesis to install chiral amine centers with high enantioselectivity under mild, environmentally friendly conditions. mdpi.com A transaminase could potentially be used to convert a ketone precursor into a chiral 3-aminopiperidine, which could then be further elaborated.

Photocatalysis: Emerging strategies using photocatalysis, for example in [3+2] cycloaddition reactions, offer sustainable pathways to construct heterocyclic scaffolds under mild, additive-free conditions using light and a recyclable photocatalyst. chemrxiv.org

Optimization of Reaction Conditions and Yields for Industrial Scale-Up

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including safety, cost-effectiveness, and reproducibility. Optimization of reaction conditions is a critical step in this process.

Key parameters that are typically optimized include:

Temperature and Pressure: Adjusting temperature and pressure can significantly impact reaction rates, selectivity, and safety, particularly for exothermic reactions.

Catalyst Loading: Reducing the amount of expensive metal catalysts is crucial for cost reduction. High-throughput experimentation (HTE) is often used to rapidly screen for the lowest effective catalyst loading. chemrxiv.org

Solvent and Concentration: The choice of solvent affects solubility, reaction rates, and product isolation. Minimizing solvent volume or using greener solvents improves the process's environmental footprint.

Reagent Stoichiometry: Using near-stoichiometric amounts of reagents reduces waste and simplifies purification.

| Parameter | Objective | Method/Strategy | Example Application |

|---|---|---|---|

| Temperature | Control reaction rate and selectivity, ensure safety. | Heat/cool reactor systems, continuous flow reactors for superior heat exchange. | Controlling exothermic reactions during cyclization or hydrogenation. beilstein-journals.org |

| Catalyst Loading | Minimize cost and residual metal in the product. | High-throughput screening, use of highly active catalysts. | Reducing rhodium or palladium catalyst in hydrogenation or cross-coupling steps. mdpi.com |

| Solvent Choice | Improve yield, facilitate purification, reduce environmental impact. | Screening for optimal solvent, using solvent-free conditions, implementing solvent recycling. | Switching from chlorinated solvents to greener alternatives like 2-MeTHF. frontiersin.org |

| Purification | Achieve high purity efficiently and cost-effectively. | Crystallization, telescoping reactions (one-pot) to avoid intermediate purification. nih.gov | Developing a crystallization method to isolate the final hydrochloride salt with >99% purity. nih.gov |

| Process Type | Enhance safety, consistency, and throughput. | Transition from batch to continuous flow manufacturing. | Implementing a flow synthesis for a hazardous nitration or oxidation step. beilstein-journals.org |

Structure Activity Relationship Sar Studies of 3 Ethynylpiperidine Hydrochloride Derivatives

Elucidation of Pharmacophoric Features Governing Biological Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For piperidine-based compounds, key features often include hydrogen bond donors and acceptors, hydrophobic regions, and specific steric volumes that facilitate optimal interaction with a biological target. nih.govnih.gov

The piperidine (B6355638) ring serves as a crucial core scaffold in many biologically active compounds. Its substitution pattern, size, and conformational flexibility significantly influence binding affinity and functional activity. Studies comparing piperidine-containing compounds with analogues featuring other cyclic amines, such as piperazine (B1678402), demonstrate that even subtle changes to this core can drastically alter a molecule's properties. For instance, replacing a piperidine ring with a piperazine moiety can significantly change the compound's basicity and protonation state at physiological pH, thereby affecting its interaction with target proteins. nih.gov

The potency of antagonists can be dramatically affected by the replacement of other heterocyclic rings, like imidazole (B134444), with a piperidine moiety. nih.gov The nature and position of substituents on the piperidine ring are critical. The introduction of various functional groups can modulate lipophilicity, introduce new interaction points, or alter the conformational preference of the ring, all of which are key determinants of biological efficacy.

The ethynyl (B1212043) moiety, a rigid and linear functional group, often plays a role in correctly positioning other functional groups for optimal interaction with a target. It can act as a rigid linker or participate in specific interactions, such as π-stacking or hydrogen bonding, with the active site of a protein.

Table 1: Impact of Piperidine Ring Modifications on Receptor Affinity

| Original Compound Series | Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Histamine (B1213489) H3 Antagonists (e.g., Thioperamide) | Replacement of imidazole ring with a piperidine ring | Significant decrease in antagonist potency (pA2 value reduced by 2.7 log units) | nih.gov |

| Histamine H3 Antagonists (e.g., FUB 181) | Replacement of imidazole ring with a piperidine ring | Potency was largely unchanged (<0.4 log units) | nih.gov |

| Dual H3/σ1 Ligands (KSK Series) | Replacement of piperidine core with a piperazine ring | Drastically affects the acid-base properties and protonation state of the molecule | nih.gov |

Halogenation is a common medicinal chemistry strategy to enhance the pharmacological profile of a lead compound. The introduction of halogen atoms, such as fluorine or chlorine, can modify a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.net The chlorination of a bioactive compound, for example, can alter its physiological properties and improve its pharmacokinetic profile. researchgate.net

In the context of piperidine derivatives, fluorination has been a subject of study. The synthesis of 3-substituted piperidines bearing partially fluorinated groups has been achieved using specific catalytic systems, although challenges such as hydrodefluorination can sometimes occur. nih.gov The strategic placement of halogens on the piperidine ring or associated aryl substituents can lead to more potent and effective compounds by influencing electronic properties and forming specific halogen bonds with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Ethynylpiperidine (B1602888) Hydrochloride Analogues

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. collaborativedrug.com

The development of predictive QSAR models involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of analogues and using statistical methods to correlate these descriptors with their measured biological activities. nih.gov

2D-QSAR: These models use descriptors derived from the 2D representation of molecules.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to derive steric and electrostatic field-based descriptors. nih.gov These methods provide contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govrsc.org

Modern approaches increasingly leverage machine learning and deep learning algorithms, such as random forest regression, gradient boosting, and convolutional neural networks (CNNs), to build more accurate and robust predictive models from large datasets. bioscipublisher.comnih.gov These models can predict various endpoints, including binding affinity (IC50 or pIC50 values) and cytotoxicity. nih.govnih.gov

Table 2: Overview of QSAR Modeling Techniques

| QSAR Technique | Description | Key Statistical Parameters | Reference |

|---|---|---|---|

| 2D-QSAR (GFA-MLR) | Uses 2D descriptors with Genetic Function Algorithm and Multiple Linear Regression. | R², Q², RMSE, R²pred | nih.gov |

| 3D-QSAR (CoMFA) | Compares steric and electrostatic fields of aligned molecules. | R², Q²cv | nih.govrsc.org |

| 3D-QSAR (CoMSIA) | Adds hydrophobic, H-bond donor, and H-bond acceptor fields to CoMFA. | R², Q²cv | nih.gov |

| Machine Learning (Random Forest) | An ensemble learning method using multiple decision trees to predict activity. | R² | nih.gov |

In cases where the three-dimensional structure of the biological target is unknown, ligand-based drug design principles are employed. nih.gov This approach relies on the information derived from a set of known active ligands. A pharmacophore model can be generated from these active compounds, defining the essential features required for activity. nih.gov This model then serves as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that fit the pharmacophoric requirements. nih.gov This methodology is instrumental in discovering structurally diverse compounds that retain the desired biological activity.

Conformational Analysis and its Correlation with Biological Outcomes

A molecule's biological activity is intrinsically linked to its three-dimensional conformation. nih.gov Small changes in chemical structure can lead to profound shifts in the preferred conformation, which in turn affects how the ligand fits into the binding site of its target protein. nih.gov

Conformational analysis of 3-ethynylpiperidine derivatives can be performed using computational methods such as molecular dynamics (MD) simulations. rsc.org These simulations model the dynamic behavior of the molecule over time, providing insight into its accessible conformations and their relative energies. By simulating the ligand within the target's binding site, one can evaluate the stability of the resulting complex and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for binding. rsc.org The preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the ethynyl group and other substituents are critical factors that correlate directly with the observed biological outcomes. Furthermore, the protonation state of the piperidine nitrogen, which can be influenced by local pKa values, plays a significant role in defining the electrostatic potential and conformational preferences of the molecule, thereby governing its biological function. nih.gov

Biological Activity and Pharmacological Investigations of 3 Ethynylpiperidine Hydrochloride Derivatives

Modulation of Receptor Systems (e.g., Metabotropic Glutamate (B1630785) Receptors)

Derivatives of ethynylpiperidine have been investigated for their ability to modulate various receptor systems within the central nervous system. Notably, certain ethynyl (B1212043) derivatives are explored as modulators of metabotropic glutamate receptors (mGluRs). google.com These receptors are involved in modulating synaptic transmission and neuronal excitability, and their dysfunction has been implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov The interaction of ethynylpiperidine derivatives with mGluRs suggests their potential therapeutic application in conditions such as Parkinson's disease, anxiety, depression, and for neuroprotection. google.com

Beyond mGluRs, other piperidine (B6355638) derivatives have been shown to interact with histamine (B1213489) H3 receptors, acting as potent antagonists. nih.govnih.govnih.gov This interaction highlights the versatility of the piperidine scaffold in targeting different receptor families, opening avenues for the development of treatments for a range of conditions.

Preclinical Pharmacological Activity Assessment

Preclinical studies have unveiled a diverse pharmacological profile for ethynylpiperidine derivatives, demonstrating their potential in several key therapeutic areas.

Several studies have highlighted the potent local anesthetic properties of ethynylpiperidine derivatives. nih.govnih.govresearchgate.net Infiltration anesthesia models have shown that certain derivatives, such as LAS-286, exhibit a more prolonged and pronounced local anesthetic effect compared to reference drugs like lidocaine (B1675312), procaine (B135), and trimecaine (B1683256). nih.govnih.gov For instance, at a 0.5% concentration, LAS-286 demonstrated a significantly longer duration of full anesthesia, exceeding that of trimecaine by 15 minutes and being 2.6 to 4 times longer than lidocaine and procaine, respectively. nih.gov The total duration of the anesthetic effect of some derivatives was also found to be substantially longer than that of the reference compounds. nih.gov

The structure of the acyl moiety and substituents on the piperidine ring have been found to influence the anesthetic activity. researchgate.net For example, the presence of a hexyl radical on the triple bond of the piperidine ring C4 substituent positively impacted the anesthesia index and duration. researchgate.net Molecular docking studies have suggested that the local anesthetic effects of these derivatives are linked to their binding affinity with voltage-gated sodium channels, such as Nav1.4. nih.gov

Table 1: Comparative Local Anesthetic Activity of Ethynylpiperidine Derivatives

| Compound | Concentration | Full Anesthesia Duration (min) | Total Anesthesia Duration (min) | Comparison to Reference Drugs |

| LAS-286 | 0.5% | Significantly longer | 95 | Exceeded procaine, lidocaine, and trimecaine. nih.gov |

| LAS-294 | Not Specified | Less prolonged than LAS-286 | Significantly exceeded procaine and lidocaine. nih.gov |

Investigations into the antiarrhythmic potential of ethynylpiperidine derivatives have yielded promising results. nih.govnih.gov In aconitine-induced arrhythmia models in rats, certain derivatives have demonstrated a pronounced preventive effect against the development of mixed arrhythmias. nih.govscielo.br For example, the compound LAS-294, at a low dosage, was able to prevent aconitine-induced arrhythmia in 90% of the animals studied. nih.govscielo.br This effect was observed throughout the experiment without any lethal outcomes. scielo.br

The antiarrhythmic activity of these derivatives is believed to be mediated through their interaction with cardiac ion channels. nih.gov Molecular docking studies have indicated a high binding affinity of these compounds with Nav1.5, a voltage-gated sodium channel crucial for cardiac action potential propagation. nih.gov The modulation of this channel can help to stabilize the heart rhythm. It is noteworthy that the antiarrhythmic effects of some piperidine derivatives were observed at low dosages, with an increase in dosage leading to a decrease in activity. scielo.br

Table 2: Antiarrhythmic Activity of Ethynylpiperidine Derivative LAS-294

| Dosage | Efficacy in Preventing Aconitine-Induced Arrhythmia |

| 0.1 mg/kg | 90% prevention in rats. nih.govscielo.br |

The antimicrobial potential of piperidine derivatives has also been an area of active research. researchgate.netbiointerfaceresearch.com Studies have shown that certain synthesized piperidine derivatives exhibit activity against both gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) bacteria. researchgate.netbiointerfaceresearch.com The disc diffusion method has been commonly used to evaluate this activity. researchgate.netbiointerfaceresearch.com

In some studies, the antimicrobial activity of the synthesized piperidine derivatives was found to be comparable to or even better than standard antibiotic drugs like chloramphenicol, particularly against gram-positive bacteria. researchgate.net The structural modifications of the piperidine ring and its substituents have been shown to influence the antimicrobial potency. researchgate.netbiointerfaceresearch.com Some derivatives have also demonstrated antifungal activity against various fungal strains. academicjournals.orgbiomedpharmajournal.org

The neuroprotective effects of piperidine derivatives are an emerging area of interest. nih.gov Research suggests that these compounds may offer protection against neuronal damage through various mechanisms, including the modulation of metabotropic glutamate receptors, which are involved in neuronal excitability and plasticity. google.comnih.gov By modulating these receptors, ethynylpiperidine derivatives could potentially mitigate the excitotoxicity that contributes to neuronal death in various neurodegenerative disorders.

Furthermore, some piperidine derivatives have been evaluated for their anticonvulsant activity in preclinical screening programs. nih.gov Certain compounds have shown activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures. nih.gov This suggests a potential for these derivatives in the development of new anti-epileptogenic agents.

Preclinical studies using animal models of addiction have suggested that modulating certain neurotransmitter systems can influence drug-seeking and relapse behaviors. nih.govnih.gov The involvement of metabotropic glutamate receptors in the neural circuitry of addiction makes their modulation a promising strategy for developing anti-addiction therapies. nih.gov

Given that ethynylpiperidine derivatives can act as modulators of these receptors, they hold potential for the treatment of substance use disorders. google.com Animal models, such as self-administration and conditioned place preference paradigms, are crucial for evaluating the efficacy of these compounds in reducing the reinforcing effects of drugs of abuse and preventing relapse. nih.govnih.gov

Mechanistic Studies of Action at the Molecular Level

The therapeutic and biological effects of 3-ethynylpiperidine (B1602888) derivatives are rooted in their specific interactions with molecular targets. Mechanistic studies have focused on understanding how these compounds engage with receptors and ion channels to modulate cellular function. These investigations are critical for elucidating the structure-activity relationships that govern their pharmacological profiles.

Derivatives of 3-ethynylpiperidine have been investigated for their ability to bind to various receptors, often exhibiting significant affinity and selectivity. The nature of this binding can be either orthosteric, where the derivative competes with the endogenous ligand for the primary binding site, or allosteric, where it binds to a distinct secondary site on the receptor. nih.gov Allosteric modulation is a key mechanism for many receptor families, including G-protein-coupled receptors (GPCRs), where binding to an allosteric site can alter the receptor's conformation, thereby affecting the affinity and efficacy of the primary ligand. nih.govnih.gov

For instance, certain ethynyl derivatives have been specifically designed and evaluated as allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). google.com Similarly, studies on piperidine derivatives have explored their binding affinity for various receptors, including the phencyclidine (PCP) receptor. nih.gov Research on the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines, for example, revealed significant differences in binding affinity for the PCP receptor among stereoisomers, highlighting the structural specificity of these interactions. nih.gov One cis isomer demonstrated an affinity that was approximately one-third that of phencyclidine itself. nih.gov

In the context of opioid receptors, which are crucial targets for analgesics, structural modifications to related diazatricyclodecane derivatives have been shown to play a pivotal role in their affinity for μ-receptors. nih.gov Specific derivatives in this class have achieved nanomolar affinity for μ-receptors with high selectivity over δ- and κ-receptors. nih.gov The binding affinities for these compounds are typically determined through competitive binding assays using radiolabeled ligands. nih.govlumirlab.com

The sigma-1 receptor, which is known to modulate the activity of various ion channels through direct interaction, represents another important target. nih.gov While not directly ethynylpiperidine derivatives, ligands for the sigma-1 receptor can disrupt its interaction with ion channels like NaV1.5, demonstrating a form of indirect modulation. nih.gov This highlights the complex interplay between different receptor systems and ion channels.

The table below summarizes the binding affinities of selected piperidine and related derivatives for their respective receptors.

| Compound Class/Derivative | Receptor Target | Binding Parameter | Value |

| 1-(1-phenyl-3-methylcyclohexyl)piperidine (cis isomer 2b) | PCP Receptor | Relative Affinity vs. Phencyclidine | ~33% |

| Diazatricyclodecane Derivative (Compound 20) | μ-opioid Receptor | K_i | 50 nM |

| Diazatricyclodecane Derivative (Compound 21, Fluoro-substituted) | μ-opioid Receptor | K_i | 65 nM |

| Cannabinol (CBN) (1a) | Cannabinoid Receptor 1 (CB1) | K_i | 32.3 ± 3.7 nM |

| Cannabinol (CBN) (1a) | Cannabinoid Receptor 2 (CB2) | K_i | 170.5 ± 7.8 nM |

Data sourced from studies on piperidine derivatives and related heterocyclic compounds to illustrate receptor binding principles. nih.govnih.govlumirlab.com

The interaction with voltage-gated sodium (NaV) channels is a significant mechanism of action for many neurologically active compounds. uq.edu.au These channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons and muscle cells. epfl.ch The NaV family includes several isoforms, with NaV1.4 being predominantly expressed in skeletal muscle and NaV1.5 being the primary cardiac isoform. nih.govresearchgate.net

Compounds based on a piperidine scaffold have been shown to modulate sodium channels. For example, 3-Benzyl-3-ethyl-2-piperidinone (3-BEP), while not a direct ethynyl derivative, demonstrates that the piperidine ring is a viable scaffold for sodium channel modulation. nih.gov This compound was found to decrease sodium currents in cultured rat hippocampal neurons in a voltage- and concentration-dependent manner. nih.gov The blockade of sodium channels by such compounds can diminish neuronal excitability. nih.gov

The mechanism of interaction often involves state-dependent binding, where the drug has a different affinity for the resting, open, or inactivated states of the channel. frontiersin.org Many sodium channel blockers, such as local anesthetics and certain antiarrhythmic and anticonvulsant drugs, are known to access their binding site within the channel's pore. nih.govfrontiersin.org The interaction can lead to a shift in the voltage-dependence of inactivation or slow the recovery from inactivation. nih.gov For instance, 3-BEP shifted the steady-state inactivation curve and slowed the recovery from inactivation in hippocampal neurons. nih.gov

The human voltage-gated sodium channel NaV1.5 is a critical determinant of cardiac electrophysiology, and its blockade can lead to significant changes in cardiac conduction. nih.gov The sigma-1 receptor has been shown to physically associate with and modulate the NaV1.5 channel, an interaction that can be disrupted by sigma-1 receptor ligands. nih.gov This suggests a potential indirect pathway for modulating NaV1.5 activity.

NaV1.4, the skeletal muscle isoform, is also a key target for drugs aimed at treating muscle disorders like myotonia. researchgate.net The pharmacology of NaV1.4 involves interactions with various toxins and drugs that can block the channel pore or alter its gating properties. researchgate.net

The following table presents data on the interaction of a model piperidine compound with voltage-gated sodium channels.

| Compound | Channel Type | Effect | Parameter | Value |

| 3-Benzyl-3-ethyl-2-piperidinone (3-BEP) | Rat Hippocampal Sodium Channels | Inhibition of Sodium Current | IC_50 (at -60 mV) | 487 µM |

| 3-Benzyl-3-ethyl-2-piperidinone (3-BEP) | Rat Hippocampal Sodium Channels | Shift in Steady-State Inactivation (V_50) | ΔV_50 | -6.7 mV (at 600 µM) |

| 3-Benzyl-3-ethyl-2-piperidinone (3-BEP) | Rat Hippocampal Sodium Channels | Slowing of Recovery from Inactivation | τ (tau) | 4.9 ms (B15284909) (control) vs. 12.8 ms (with 3-BEP) |

Data derived from a study on a piperidine-containing compound to demonstrate principles of sodium channel interaction. nih.gov

Computational Chemistry Applications in 3 Ethynylpiperidine Hydrochloride Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to forecast the interaction between a small molecule (ligand), such as 3-Ethynylpiperidine (B1602888) hydrochloride, and the binding site of a target protein. This technique is fundamental in structure-based drug design, helping to identify potential drug candidates and understand their mechanisms of action. rsc.orgresearchgate.net

A primary goal of molecular docking is to predict the binding pose (the conformation and orientation of the ligand within the protein's active site) and to estimate the binding affinity, often expressed as a scoring function or binding energy. nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction.

In studies involving the piperidine (B6355638) scaffold, a core component of 3-Ethynylpiperidine hydrochloride, molecular docking has been instrumental. For instance, various piperidine derivatives have been docked into the active sites of targets like the main protease (Mpro) of SARS-CoV-2, the FtsZ cell division protein, and cholinesterase enzymes to predict their inhibitory potential. nih.govnih.govnih.gov In one study, a piperidine analogue (ZINC000000005416) showed a high binding affinity of -8.49 kcal/mol against the FtsZ protein, suggesting a strong inhibitory interaction. nih.gov Another investigation on piperidine derivatives targeting the SARS-CoV-2 Mpro reported binding energies ranging from -5.9 to -7.3 kcal/mol. nih.gov

These studies typically reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For a molecule like this compound, docking simulations would identify how its ethynyl (B1212043) group and piperidine ring interact with amino acid residues in a target's binding pocket, providing a rational basis for its observed or potential biological activity.

| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| ZINC000000005416 (Piperidine Analogue) | FtsZ (Salmonella Typhi) | -8.49 | Not specified |

| Piperidine Derivative P1 | SARS-CoV-2 Mpro | -6.5 | Not specified |

| Piperidine Derivative P2 | SARS-CoV-2 Mpro | -7.3 | Not specified |

| Piperidine-dihydropyridine hybrid | EGFR | -8.5 | Met793, Lys745, Asp855 |

| Arylpiperazine derivative 21 | Androgen Receptor (AR) | -8.8 | Not specified |

For novel compounds or molecules with uncharacterized mechanisms, reverse docking and target prediction tools are invaluable. researchgate.net SwissTargetPrediction is a prominent web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity: similar molecules are likely to have similar biological targets. nih.govwikipedia.org By comparing the 2D and 3D structure of a query molecule, like this compound, against a database of known active ligands, the tool generates a ranked list of potential protein targets. nih.gov

This approach is crucial for understanding a compound's potential therapeutic effects, predicting off-target interactions that could lead to side effects, and identifying opportunities for drug repurposing. wikipedia.org For a compound containing the piperidine scaffold, SwissTargetPrediction might identify targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes like kinases and proteases, based on the known activities of structurally similar compounds in its database. researchgate.net This provides a focused set of hypotheses that can be tested experimentally, significantly streamlining the initial stages of drug discovery.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations are employed to determine a molecule's geometric and electronic properties, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. researchgate.netresearchgate.net These properties are fundamental to understanding a molecule's stability, reactivity, and intermolecular interactions.

For piperidine derivatives, DFT studies provide insights into:

Molecular Geometry: Optimization of the molecule's 3D structure to find its most stable (lowest energy) conformation. scirp.org

Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which helps predict how the molecule will interact with other molecules. nih.gov

In the context of this compound, DFT calculations could precisely model the chair conformation of the piperidine ring and determine the electronic influence of the ethynyl substituent. wikipedia.org This information is vital for rationalizing its binding mode in a protein active site and predicting its metabolic stability.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-Ethylpiperazine-1,4-diium bis(hydrogenoxalate) | -7.600 | -0.555 | 7.045 |

| Piperidine Analogue (Generic) | -6.5 to -7.0 | -1.0 to -1.5 | 5.0 to 6.0 |

| Fluorine-substituted piperidine derivative | Not specified | Not specified | ~5.5 |

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations use the principles of classical mechanics to simulate the movements of atoms and molecules over time, providing detailed information about the conformational flexibility and stability of the system. researchgate.net

For a compound like this compound complexed with a protein, MD simulations can:

Assess Complex Stability: By calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time, researchers can determine if the binding pose predicted by docking is stable. A stable RMSD suggests the ligand remains securely in the binding pocket. nih.govresearchgate.net

Analyze Intermolecular Interactions: MD simulations can track the formation and breaking of interactions, such as hydrogen bonds, between the ligand and protein, revealing which interactions are most persistent and crucial for binding. rsc.org

Explore Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations capture these dynamic conformational adjustments, which can be critical for biological function. researchgate.netnih.gov

Calculate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating docking scores. nih.gov

Studies on piperidine derivatives frequently use MD simulations to validate docking results and to gain a deeper understanding of the binding dynamics. rsc.orgnih.govresearchgate.net For this compound, an MD simulation would reveal the dynamic stability of its complex with a predicted target, the flexibility of its ethynyl group within the binding site, and the key residues that maintain the interaction over time.

Virtual Screening for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com This method is far more rapid and cost-effective than experimental high-throughput screening. When starting with a known active compound like this compound, virtual screening can be used to find novel analogues with potentially improved properties.

The process often involves:

Library Preparation: Assembling a large database of virtual compounds. These can be commercially available libraries or custom-designed libraries of analogues. enamine.netoptibrium.com

Filtering: Applying filters based on physicochemical properties (e.g., Lipinski's rule of five) or structural similarity to the starting compound.

Docking-Based Screening: Docking all compounds in the filtered library against the target protein and ranking them based on their docking scores. nih.gov

Hit Selection: Selecting the top-scoring compounds for further analysis, such as more rigorous MD simulations or for experimental testing. nih.gov

Analytical Method Development and Characterization of 3 Ethynylpiperidine Hydrochloride

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating and quantifying components within a mixture, making them crucial for assessing the purity of 3-Ethynylpiperidine (B1602888) hydrochloride and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and accuracy. The development of a robust HPLC method for 3-Ethynylpiperidine hydrochloride involves a systematic approach to optimize separation and ensure reliable quantification.

Method Development: A typical approach for developing an HPLC method for a compound like this compound would involve reverse-phase chromatography. pharmascholars.com The initial step is the selection of a suitable stationary phase, commonly a C18 or C8 column, which provides a non-polar environment for the separation of moderately polar compounds. pharmascholars.comresearchgate.net

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common mobile phase for similar amine hydrochlorides consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pharmascholars.comresearchgate.net The pH of the buffer is adjusted to ensure the analyte is in a single ionic form, which is crucial for achieving sharp and symmetrical peaks. For a piperidine (B6355638) derivative, a slightly acidic pH is often optimal. Gradient elution, where the proportion of the organic solvent is increased over time, may be employed to ensure the timely elution of all components, including any less polar impurities. nih.gov

Detection is typically performed using a UV detector. Although this compound lacks a strong chromophore, it can often be detected at low UV wavelengths, such as around 210-220 nm. pharmascholars.com For compounds with poor UV absorbance, alternative detection methods like evaporative light scattering detection (ELSD) or derivatization with a UV-absorbing agent can be considered.

Validation: Once an optimal method is developed, it must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. pensoft.net

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations. pharmascholars.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples. pharmascholars.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). pharmascholars.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

A hypothetical validated HPLC method for this compound might have the following parameters, based on methods for similar compounds:

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mmu.ac.uk For a non-volatile compound like this compound, derivatization is often necessary to increase its volatility and thermal stability. researchgate.net This involves a chemical reaction to convert the analyte into a more suitable form for GC analysis. For amines, common derivatization agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents.

In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. frontiersin.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. nih.gov

GC-MS is particularly useful for identifying and quantifying trace impurities that may be present in the this compound sample. unodc.org The high sensitivity and selectivity of the mass spectrometer allow for the detection of impurities at very low levels. mmu.ac.uk Method validation for GC-MS would follow similar principles to HPLC validation, ensuring the method is accurate, precise, and reliable for its intended purpose. mmu.ac.uk

| Parameter | Value/Condition |

| Derivatization Agent | Silylating or Acylating Agent |

| GC Column | Capillary column (e.g., DB-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is used for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be acquired for this compound.

¹H NMR: The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the protons on the piperidine ring, the ethynyl (B1212043) proton, and the N-H proton. The chemical shifts and coupling patterns of these signals would be characteristic of the molecule's structure. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the signals for the sp-hybridized carbons of the ethynyl group would be particularly diagnostic. rsc.orgresearchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, further confirming the structure. bas.bg

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the different functional groups. rjpn.org

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine salt) | 2400-3200 (broad) |

| C≡C-H stretch (terminal alkyne) | ~3300 |

| C≡C stretch (alkyne) | ~2100-2260 |

| C-H stretch (alkane) | 2850-3000 |

The presence of these characteristic peaks in the IR spectrum would provide strong evidence for the structure of this compound. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (or a protonated molecule peak in the case of soft ionization techniques) corresponding to the mass of the free base. The fragmentation pattern would be characteristic of the piperidine ring and the ethynyl substituent, providing further structural confirmation.

Advanced Techniques for Chiral Purity Determination

Since 3-Ethynylpiperidine possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. As enantiomers can have different pharmacological and toxicological profiles, it is crucial to determine the enantiomeric purity of the compound. HPLC with chiral stationary phases (CSPs) is the most widely used technique for this purpose. eijppr.comcsfarmacie.cz

HPLC with Chiral Stationary Phases (CSPs): Chiral stationary phases are designed to interact differently with the two enantiomers of a chiral compound, leading to their separation. hplc.eunih.gov There are various types of CSPs available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases being among the most common. eijppr.comhplc.eu

The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal separation of the enantiomers. csfarmacie.cznih.gov Normal-phase chromatography, using a mobile phase such as a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), is often effective for the separation of enantiomers on polysaccharide-based CSPs. hplc.eu The resolution between the two enantiomeric peaks is a critical parameter, and the method should be validated to ensure accurate quantification of the minor enantiomer in the presence of the major one. nih.gov

In some cases, derivatization of the analyte with a chiral derivatizing agent can be employed. This creates a pair of diastereomers which can then be separated on a standard achiral HPLC column. hplc.eu

| Parameter | Value/Condition |

| Column | Chiral Stationary Phase (e.g., Chiralpak® series) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine |

| Elution | Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength |

| Column Temperature | Ambient or controlled |

The development and validation of these analytical methods are essential for the comprehensive characterization of this compound, ensuring its quality and consistency for its intended application.

Chemical Biology Approaches Utilizing 3 Ethynylpiperidine Hydrochloride

Development of 3-Ethynylpiperidine (B1602888) Hydrochloride as Chemical Probes for Target Validation

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target (like an enzyme or receptor) can lead to a desired therapeutic effect. Chemical probes are small molecules designed to interact with a specific target, enabling its study and validation. A chemical probe built upon the 3-Ethynylpiperidine hydrochloride scaffold would offer a powerful tool for this purpose.

The design of such a probe involves incorporating the 3-ethynylpiperidine moiety into a molecule that also possesses a "warhead" or binding group selective for a protein of interest. The terminal alkyne then serves as a reporter tag. After the probe binds to its target within a complex biological system (e.g., cell lysate or intact cells), the alkyne can be "clicked" to a reporter molecule, such as a fluorophore (like rhodamine or fluorescein) or a biotin (B1667282) tag for enrichment and identification.

Hypothetical Workflow for Target Validation:

Probe Synthesis: A molecule is synthesized containing the 3-ethynylpiperidine scaffold, a linker, and a reactive group designed to bind to a specific protein target.

Incubation: The probe is introduced to a biological sample.

Ligation: An azide-containing reporter tag (e.g., Azide-Fluorophore or Azide-Biotin) is added. A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction covalently attaches the tag to the probe-bound protein.

Detection/Identification: If a fluorescent tag is used, the labeled protein can be visualized via techniques like SDS-PAGE. If biotin is used, the protein can be pulled down using streptavidin beads and identified by mass spectrometry.

This process allows researchers to confirm that a drug candidate engages with its intended target in a native environment.

Bioorthogonal Chemistry Applications with Ethynyl (B1212043) Moieties

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org The ethynyl group of this compound is a prime functional group for these types of reactions, most notably the azide-alkyne cycloaddition.

The key advantage of the ethynyl group is that it is abiotic—it is absent from most biological systems and thus does not participate in unwanted side reactions. wikipedia.org This allows for highly specific labeling of molecules that have been metabolically or synthetically engineered to contain a complementary azide (B81097) group.

Key Bioorthogonal Reactions Involving Alkynes:

| Reaction Name | Reactants | Catalyst | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | High reaction rate and regioselectivity; widely used for in vitro and fixed cell applications. pcbiochemres.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne), Azide | None (Strain-promoted) | Copper-free, making it suitable for live-cell imaging as it avoids copper toxicity. |

A molecule containing the 3-ethynylpiperidine core could be used to probe biological systems where a target biomolecule (like a protein, glycan, or lipid) has been metabolically labeled with an azido-sugar or an azido-amino acid. The ethynylpiperidine derivative, perhaps carrying a fluorescent dye or an affinity tag, would then selectively react with the azide-labeled biomolecule, allowing for its visualization or isolation. kinxcdn.com

Activity-Based Protein Profiling Using this compound Conjugates

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of entire enzyme families directly in native biological systems. nih.gov ABPP utilizes activity-based probes (ABPs) that typically consist of three parts: a reactive group (warhead) that covalently binds to the active site of an enzyme, a linker, and a reporter tag.

A "two-step" ABPP approach is common, where the reporter tag is a small, unobtrusive bioorthogonal handle, such as an alkyne. This enhances the cell permeability of the probe. nih.gov A 3-ethynylpiperidine-based molecule could function as a versatile scaffold for creating such ABPs.

Structure of a Hypothetical 3-Ethynylpiperidine-Based ABP:

Reactive Group (Warhead): An electrophilic group designed to react with a nucleophilic residue in the active site of a target enzyme family (e.g., serine hydrolases, cysteine proteases).

Linker/Scaffold: The 3-ethynylpiperidine core provides the structural framework.

Reporter Tag: The terminal ethynyl group.

In a typical competitive ABPP experiment, a library of compounds can be screened for their ability to inhibit the binding of the ethynyl-ABP to its target enzyme. nih.gov This is visualized by a decrease in the fluorescent signal after the "click" reaction, allowing for the identification of potent and selective inhibitors.

| Experimental Approach | Description |

| Standard ABPP | An ethynyl-containing ABP is used to label active enzymes in a proteome. A fluorescent azide is then "clicked" on for visualization via gel electrophoresis. |

| Competitive ABPP | A proteome is pre-incubated with a potential inhibitor before adding the ethynyl-ABP. A reduction in labeling intensity compared to a control indicates that the inhibitor binds to the same enzyme. nih.gov |

The use of this compound in these advanced chemical biology applications holds significant potential, leveraging the stability of the piperidine (B6355638) ring and the versatile reactivity of the ethynyl group for click chemistry. Further research and published studies are anticipated to fully delineate its practical utility in these fields.

Therapeutic Potential and Future Research Directions of 3 Ethynylpiperidine Hydrochloride

Exploration in Neurological and Psychiatric Disorders

The piperidine (B6355638) scaffold is a well-established pharmacophore in the development of central nervous system (CNS) active agents. nih.gov Historically, piperidine derivatives have been investigated for their potential in treating a range of neurological and psychiatric conditions. google.com While direct research on 3-Ethynylpiperidine (B1602888) hydrochloride for these indications is not prominent in publicly available literature, its structural motif is of interest.

The general class of piperidine compounds has been explored for stimulating cognitive function, with potential applications in neurodegenerative diseases like Alzheimer's disease. google.com The structural features of the piperidine ring allow for three-dimensional diversity, which is crucial for designing molecules that can effectively interact with complex biological targets in the brain. The ethynyl (B1212043) group present in 3-Ethynylpiperidine hydrochloride offers a reactive handle for chemists to synthesize a variety of more complex molecules. This functional group can be used to build novel structures that could be screened for activity against various CNS targets. Future research could leverage this chemical tractability to design and synthesize libraries of compounds derived from this compound for screening in assays relevant to neurological and psychiatric disorders.

Potential in Pain Management and Anesthesiology

A significant area of investigation for compounds synthesized using this compound is in the field of pain management. Specifically, it has been used as a key building block in the synthesis of Tropomyosin-related kinase (Trk) inhibitors. researchgate.net Trk receptors, particularly TrkA, are activated by nerve growth factor (NGF) and play a crucial role in pain signaling. researchgate.netnih.gov Inhibiting the Trk signaling pathway is a promising strategy for the treatment of various pain states, including chronic pain and cancer-related pain. researchgate.netnih.gov

Research has shown that the administration of a Trk inhibitor can attenuate sarcoma-induced nerve sprouting and neuroma formation, which are associated with bone cancer pain. nih.gov Preclinical studies have demonstrated that Trk inhibitors can significantly reduce pain-related behaviors in models of bone cancer. nih.gov The development of potent and selective Trk inhibitors represents a move towards targeted pain therapies with potentially fewer side effects than traditional analgesics. The incorporation of the 3-ethynylpiperidine moiety into these inhibitors showcases the utility of this chemical entity in creating novel pain therapeutics.

Anticancer and Antimicrobial Applications

The versatility of the 3-ethynylpiperidine scaffold is further demonstrated by its use in the development of anticancer and antimicrobial agents.

Anticancer Applications:

The piperidine moiety is a common feature in many anticancer agents due to its favorable pharmacological properties. researchgate.net this compound has been specifically employed in the synthesis of novel inhibitors targeting key cancer-related proteins.

Tropomyosin-related kinase (Trk) Inhibitors: Beyond their role in pain, Trk receptors are also implicated in the growth and survival of various tumor cells. researchgate.netnih.gov Gene fusions involving the NTRK genes (which code for Trk receptors) are oncogenic drivers in a range of cancers. mdpi.com Consequently, Trk inhibitors are being developed as tissue-agnostic anticancer drugs. nih.gov The synthesis of potent Trk inhibitors often involves the use of piperidine-containing building blocks like this compound to achieve the desired molecular architecture for effective target engagement. nih.gov

Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: this compound is also listed as a component in the synthesis of inhibitors of Methionine Adenosyltransferase 2A (MAT2A). google.com MAT2A is a critical enzyme for the production of S-adenosylmethionine, a universal methyl donor essential for cellular processes. In certain cancers with a specific genetic deletion (MTAP deletion), tumor cells become highly dependent on MAT2A for survival. nih.gov This creates a therapeutic window for MAT2A inhibitors to selectively target and kill cancer cells. nih.govgoogle.comnih.gov The development of MAT2A inhibitors containing the 3-ethynylpiperidine structure underscores its importance in creating precision oncology therapeutics. google.com

Antimicrobial Applications:

The piperidine ring is a structural component of various antimicrobial compounds. researchgate.net In the context of this compound, it has been identified as a reactant in the synthesis of novel antiretroviral agents. google.com These agents are designed to combat viral infections, such as those caused by the Human Immunodeficiency Virus (HIV), by inhibiting key viral enzymes. nih.govnih.gov While the primary focus of the outline was on antibacterial and antifungal applications, the use of this compound in developing antiviral therapies is a noteworthy extension of its potential in fighting infectious diseases.

Translational Research and Preclinical Development Strategies

The journey of a chemical entity like this compound from a laboratory reagent to a component of a clinically approved drug is a long and complex process. Its primary role is in the early stages of drug discovery, where it serves as a versatile building block for medicinal chemists.

The translational research pathway for compounds derived from this compound involves several key stages:

Lead Optimization: Medicinal chemists modify the structure of initial "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties. The ethynyl group of this compound provides a strategic point for such modifications.

In Vitro and In Vivo Studies: The synthesized compounds are then tested in cell-based assays (in vitro) and in animal models (in vivo) to evaluate their efficacy and safety. For instance, Trk inhibitors synthesized using this intermediate would be tested for their ability to block Trk signaling in cancer cell lines and to reduce tumor growth and pain in animal models. nih.gov

Preclinical Development: Promising drug candidates undergo rigorous preclinical testing to gather data on their pharmacology, toxicology, and formulation. This data is essential for filing an Investigational New Drug (IND) application with regulatory agencies to initiate human clinical trials.

The successful incorporation of the 3-ethynylpiperidine scaffold into advanced drug candidates like Trk and MAT2A inhibitors highlights its value in translational research. nih.govgoogle.com

Patent Landscape Analysis and Strategic Research Planning

An analysis of the patent landscape reveals the strategic importance of this compound as a key intermediate in the development of novel therapeutics. Numerous patents cite this compound in the synthesis of a wide range of biologically active molecules, indicating its value to pharmaceutical research and development. nih.govgoogle.com

The patents primarily fall into the categories of:

Inhibitors of Protein Kinases: A significant number of patents describe the use of this compound in the synthesis of kinase inhibitors, particularly Trk inhibitors for pain and cancer. researchgate.net This suggests a strong commercial and research interest in targeting these pathways.

Inhibitors of Metabolic Enzymes: Patents for MAT2A inhibitors highlight a precision medicine approach to cancer therapy, where the genetic makeup of a tumor dictates the treatment strategy. google.comgoogle.com

Antiviral Agents: The appearance of this compound in patents for antiretroviral drugs indicates its utility in developing treatments for infectious diseases. google.com

For strategic research planning, these trends suggest that future efforts could focus on:

Expanding the Scope of Kinase Inhibitors: Leveraging the 3-ethynylpiperidine scaffold to design inhibitors for other clinically relevant kinases.

Exploring New Therapeutic Areas: Utilizing this building block to create compound libraries for screening against a broader range of diseases.

Developing Novel Synthetic Methodologies: Devising more efficient and versatile ways to incorporate the 3-ethynylpiperidine moiety into complex molecules.

The patent landscape underscores the role of this compound as a valuable tool for innovation in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3-Ethynylpiperidine hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For piperidine derivatives, inert atmospheres (N₂/Ar) are often used to prevent oxidation of sensitive ethynyl groups . Purification via recrystallization or column chromatography, validated by HPLC or NMR, is essential to remove by-products like unreacted piperidine intermediates . Monitoring reaction progress with thin-layer chromatography (TLC) can preemptively identify side reactions.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with ethynyl protons appearing as sharp singlets (~2.5 ppm) and piperidine ring protons as multiplet clusters (1.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₇H₁₁ClN) and fragments.

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% recommended for biological assays) .

Q. What safety protocols are critical when handling 3-Eethynylpiperidine hydrochloride in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Storage : Store desiccated at 2–8°C in amber vials to prevent hygroscopic degradation .

- Waste Disposal : Neutralize acidic residues before disposal; consult institutional guidelines for hazardous organic salts .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of this compound across different assays?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For instance, if cytotoxicity conflicts with target-specific activity, perform dose-response curves in isogenic cell lines (wild-type vs. knockout) to isolate off-target effects . Statistical tools like Bland-Altman plots or Cohen’s kappa can quantify assay reproducibility .

Q. What strategies are effective for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation via LC-MS at intervals (0, 24, 48 hrs). Peaks corresponding to hydrolyzed products (e.g., piperidine derivatives) indicate instability .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures.

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model ligand-receptor binding. The ethynyl group’s linear geometry may sterically hinder interactions in certain binding pockets .

- MD Simulations : Run molecular dynamics (GROMACS) to assess binding stability over time (50–100 ns trajectories). Focus on hydrogen bonds between the hydrochloride moiety and receptor acidic residues (e.g., Asp/Glu) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.